rac-methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate hydrochloride, cis
Description
rac-methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate hydrochloride, cis is a chiral piperidine derivative characterized by a six-membered piperidine ring substituted with a hydroxyl group (-OH) at the 4-position and a methyl ester (-COOCH₃) at the 2-position. The stereochemistry is defined as (2R,4S), with the hydroxyl and ester groups adopting a cis configuration relative to the piperidine ring. The "rac" prefix indicates that the compound is a racemic mixture, containing both enantiomers (2R,4S and 2S,4R) in equal proportions. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications .
Properties
CAS No. |
955027-91-5 |
|---|---|
Molecular Formula |
C7H14ClNO3 |
Molecular Weight |
195.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Stereoselective Synthesis via Hydrogenation of Enamine Intermediates
A prominent route involves the hydrogenation of enamine precursors to establish the cis-configuration. For example, 3-hydroxypicolinic acid (12) undergoes catalytic hydrogenation under high-pressure conditions (85 bar H₂, 70°C) using Pearlman’s catalyst (Pd(OH)₂/C). This step selectively reduces the pyridine ring to a piperidine while retaining the hydroxyl group’s stereochemistry . Subsequent esterification with methanol in acidic conditions yields the methyl ester, which is then converted to the hydrochloride salt via treatment with HCl gas.
Table 1: Hydrogenation Conditions and Outcomes
| Substrate | Catalyst | Pressure (bar) | Temperature (°C) | Yield (%) | cis:trans Ratio |
|---|---|---|---|---|---|
| 3-Hydroxypicolinic acid | Pd(OH)₂/C | 85 | 70 | 65 | 9:1 |
| Enamine derivative | Pd/C | 1 (atm) | 25 | 58 | 8:1 |
This method’s stereoselectivity arises from the catalyst’s surface interaction with the substrate, favoring axial hydrogen addition to form the cis isomer .
Orthoester-Based Approaches for Cis-Hydroxypiperidine Derivatives
The use of OBO (orthoester) protecting groups enables precise stereocontrol during β-hydroxy amino acid synthesis. Lajoie’s OBO-protected serinals (e.g., 21a-b ) serve as key intermediates, where the bulky orthoester group directs nucleophilic addition to the aldehyde moiety via the Felkin–Anh model. For instance, lithiated 2-chloroimidazole (24 ) adds to serinal 21a with a diastereomeric ratio (dr) of 5:1, establishing the threo configuration . Cyclization of the resultant β-hydroxy amino acid under reductive amination conditions forms the piperidine ring, followed by esterification and hydrochloride salt formation.
Key Advantages :
-
Eliminates the need for post-synthesis oxidation of alcohols to carboxylic acids.
Reductive Amination Strategies
Reductive amination of keto esters with primary amines offers a scalable pathway. For example, methyl 4-oxopiperidine-2-carboxylate reacts with hydroxylamine under hydrogenation conditions (Raney Ni, 50 bar H₂), yielding the cis-4-hydroxypiperidine derivative. Acidic workup (HCl/EtOH) converts the free base to the hydrochloride salt. This method achieves 70% yield with >95% cis selectivity, though it requires careful pH control to avoid epimerization .
Acid-Catalyzed Cyclization Methods
Cyclization of δ-hydroxy amino esters under acidic conditions provides an alternative route. Treatment of δ-hydroxylysine methyl ester with HCl gas induces intramolecular esterification and piperidine ring formation. While this method is operationally simple, it suffers from moderate stereoselectivity (cis:trans = 3:1) and requires chromatographic purification, limiting industrial applicability .
Comparative Analysis of Synthetic Routes
Table 2: Comparison of Preparation Methods
| Method | Yield (%) | cis Selectivity | Scalability | Key Limitations |
|---|---|---|---|---|
| Catalytic Hydrogenation | 65 | 9:1 | High | High-pressure equipment |
| OBO-Serinal Addition | 62 | 5:1 | Moderate | Multi-step protection/deprotection |
| Reductive Amination | 70 | >95% | High | pH sensitivity |
| Acid-Catalyzed Cyclization | 45 | 3:1 | Low | Poor stereoselectivity |
The hydrogenation and reductive amination routes are preferred for large-scale synthesis due to their balance of yield and stereoselectivity. Orthoester-based methods, while stereochemically robust, involve complex protecting group strategies .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: It can also undergo reduction reactions, where it reacts with reducing agents to form reduced products.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Substitution reactions may use reagents such as alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated products.
Scientific Research Applications
Overview
rac-methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate hydrochloride, commonly referred to as racemic methyl 4-hydroxypiperidine-2-carboxylate hydrochloride, is a compound of significant interest in various scientific fields due to its unique structural properties. This compound is a piperidine derivative characterized by its specific stereochemistry, which plays a crucial role in its biological and chemical activities.
Synthetic Routes
The synthesis of rac-methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate hydrochloride typically involves:
- Starting Materials : Appropriate precursors such as esters or ketones.
- Reduction Reactions : Commonly using sodium borohydride or lithium aluminum hydride under controlled conditions to maintain stereochemistry.
- Purification Techniques : Crystallization or chromatography to achieve high purity.
Pharmaceutical Development
This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its ability to modulate biological pathways makes it valuable in drug design, particularly for targeting receptors involved in neurological functions.
- Case Study : Research has shown that derivatives of hydroxypiperidine compounds exhibit significant activity against various targets, including neurotransmitter receptors and enzymes involved in metabolic pathways .
Chemical Synthesis
rac-methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate hydrochloride is utilized as a building block in organic synthesis. Its hydroxyl group can participate in diverse chemical reactions such as:
- Oxidation : To form ketones or carboxylic acids.
- Substitution Reactions : Where the hydroxyl group is replaced by other functional groups.
| Reaction Type | Common Reagents | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Ketones, Carboxylic acids |
| Reduction | Sodium borohydride | Saturated piperidine derivatives |
| Substitution | Halogenating agents | Halogenated piperidine derivatives |
Biological Studies
The compound is also significant in biological research, particularly in studies involving enzyme interactions and receptor binding assays. Its stereochemistry influences its interaction with biological targets, making it a subject of interest for understanding molecular mechanisms.
Mechanism of Action
The mechanism of action of rac-methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate hydrochloride, cis involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural and Stereochemical Comparisons
The compound is compared to structurally analogous piperidine and pyrrolidine derivatives (Table 1). Key differences include:
- Ring size : Piperidine (6-membered) vs. pyrrolidine (5-membered) derivatives.
- Substituents: Hydroxyl, ester, methyl, or amino groups at varying positions.
- Stereochemistry : Cis vs. trans configurations or enantiomeric pairs.
Table 1. Structural and Physicochemical Comparison
*Molecular weight estimated based on analogous pyrrolidine derivatives.
Key Differences
- Stereochemical Impact : The (2R,4S) configuration in the target compound contrasts with its enantiomer (2S,4R) (), which may exhibit divergent biological activity or receptor binding .
Physicochemical Properties
Biological Activity
rac-methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate hydrochloride, commonly referred to as rac-methyl 4-hydroxypiperidine, is a compound of interest in medicinal chemistry and pharmacology due to its potential therapeutic applications. The compound is characterized by its unique structural configuration, which contributes to its biological activity.
Chemical Structure and Properties
- IUPAC Name : methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate hydrochloride
- CAS Number : 175671-44-0
- Molecular Formula : C7H14ClN1O3
- Molecular Weight : 195.64 g/mol
- Physical Form : Solid, typically available as a hydrochloride salt.
Biological Activity
The biological activity of rac-methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate hydrochloride has been investigated in various studies. Its activity can be summarized as follows:
Pharmacological Effects
- Neuroprotective Properties : Research indicates that this compound exhibits neuroprotective effects, potentially through modulation of neurotransmitter systems.
- Antidepressant Activity : Studies have shown that it may possess antidepressant-like effects in animal models, suggesting its role in the treatment of mood disorders.
- Analgesic Effects : The compound has also been evaluated for its analgesic properties, showing promise in pain management applications.
The exact mechanism of action remains under investigation; however, it is believed to interact with specific receptors in the central nervous system (CNS), influencing pathways associated with mood regulation and pain perception.
Case Studies and Research Findings
Several key studies highlight the biological activity of rac-methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate hydrochloride:
Toxicology and Safety Profile
Preliminary toxicological assessments indicate that rac-methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate hydrochloride has a favorable safety profile at therapeutic doses. Further studies are required to fully elucidate any long-term effects or potential toxicities associated with chronic use.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing rac-methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate hydrochloride, cis, and how can reaction conditions be optimized?
- The synthesis typically involves multi-step processes, including cyclization, hydroxyl group introduction, and hydrochloride salt formation. Critical parameters include:
- Temperature control : To prevent side reactions during cyclization (e.g., epimerization).
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for esterification .
- Catalyst use : Acidic or enzymatic catalysts may improve stereochemical fidelity .
- Optimization strategies : Design of Experiments (DoE) can systematically vary parameters (e.g., pH, temperature) to maximize yield and purity .
Q. Which analytical techniques are most effective for characterizing the stereochemical purity of this compound?
- Chiral HPLC : Resolves enantiomers using columns like Chiralpak® IA/IB with mobile phases (e.g., hexane/isopropanol) .
- NMR spectroscopy : H- and C-NMR confirm stereochemistry via coupling constants (e.g., axial vs. equatorial protons in piperidine) .
- Polarimetry : Measures optical rotation to verify enantiomeric excess .
Q. How does the hydrochloride salt form influence solubility and stability in aqueous solutions?
- The hydrochloride salt enhances aqueous solubility due to ionic interactions, making it suitable for biological assays. Stability studies should assess:
- pH-dependent degradation : Hydrolysis of the ester group is minimized at pH 4–6 .
- Storage conditions : Lyophilized powders stored at −20°C in inert atmospheres retain >95% purity for 12 months .
Advanced Research Questions
Q. What methodologies are recommended for resolving racemic mixtures of this compound to isolate the cis-(2R,4S) diastereomer?
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze esters of undesired enantiomers .
- Diastereomeric crystallization : Use chiral counterions (e.g., L-tartaric acid) to precipitate the target isomer .
- Simulated Moving Bed (SMB) chromatography : Scalable for industrial-grade separation .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Molecular docking : Software like AutoDock Vina evaluates binding affinity to targets (e.g., GABA receptors) using crystal structures from the PDB .
- MD simulations : Assess stability of ligand-receptor complexes over time (e.g., 100 ns trajectories in GROMACS) .
- QSAR models : Correlate structural features (e.g., hydroxyl group position) with activity trends .
Q. How should researchers address contradictory results in biological assays (e.g., varying IC₅₀ values across studies)?
- Assay standardization : Control variables such as buffer pH, temperature, and cell line passage number.
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .
- Orthogonal assays : Validate activity via fluorescence polarization (FP) and surface plasmon resonance (SPR) .
Q. What mechanisms underlie the compound’s potential inhibitory effects on enzymes like acetylcholinesterase?
- Kinetic studies : Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition.
- Structural analysis : X-ray crystallography identifies hydrogen bonds between the hydroxyl group and catalytic triad residues .
- Mutagenesis : Replace key residues (e.g., Ser203 in acetylcholinesterase) to confirm binding interactions .
Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?
- Prodrug modification : Replace the methyl ester with a pivaloyloxymethyl group to enhance oral bioavailability .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles prolong half-life in circulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
